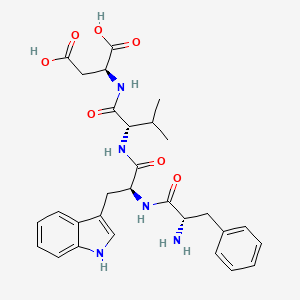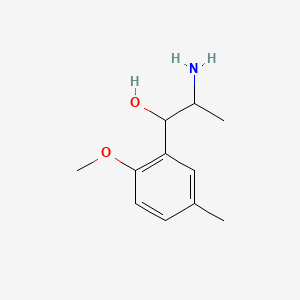
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is an organic compound with the molecular formula C9H13NO. It is also known by other names such as Benzyl alcohol, alpha-(1-aminoethyl)-. This compound is characterized by the presence of a benzene ring substituted with a methanol group, an aminoethyl group, a methoxy group, and a methyl group. It is a white solid that is soluble in alcohol and ether but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves the reaction of benzyl tert-butylamine with formaldehyde in the presence of sodium hydroxide. This reaction produces a condensation product, which is then treated with hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, lubricants, and other chemical products.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norephedrine: Similar structure but lacks the methoxy group.
Cathine: Similar structure but lacks the methoxy and methyl groups.
Ephedrine: Similar structure but has a different substitution pattern on the benzene ring.
Uniqueness
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups differentiates it from other similar compounds and influences its reactivity and interactions .
Propriétés
Numéro CAS |
791739-17-8 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3 |
Clé InChI |
TZOQRNSNVWMTCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



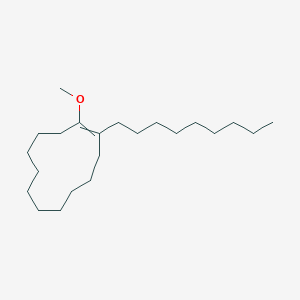

![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
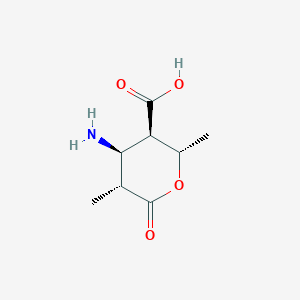
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)

![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
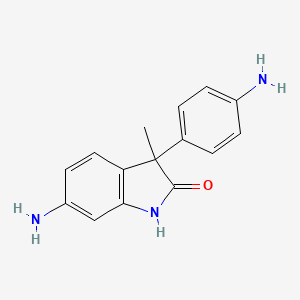
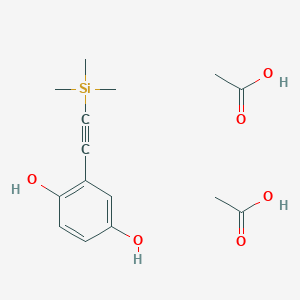

![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
